molecular formula C17H14N4O4 B2653977 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891117-10-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2653977
CAS No.: 891117-10-5
M. Wt: 338.323
InChI Key: QJFZWTAXGOZQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,5-dimethylphenyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The nitrobenzamide moiety is then introduced through a subsequent reaction with 3-nitrobenzoyl chloride under appropriate conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can be compared with other oxadiazole derivatives, such as:

    N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide: This compound has similar structural features but different substituents, leading to variations in its biological activity and applications.

    N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another related compound with a different core structure, which may exhibit distinct biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-11(2)14(8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZWTAXGOZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.